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6-Chloro-3-hydroxypyridazine-4-carboxamide Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note & Protocol: Synthesis of 6-Chloro-3-hydroxypyridazine-4-carbonitrile via Carboxamide Dehydration
Application Note & Protocol: Synthesis of 6-Chloro-3-hydroxypyridazine-4-carbonitrile via Carboxamide Dehydration
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical conversion of 6-Chloro-3-hydroxypyridazine-4-carboxamide to its corresponding nitrile, 6-Chloro-3-hydroxypyridazine-4-carbonitrile. Nitrile moieties are crucial pharmacophores and versatile synthetic intermediates in medicinal chemistry.[1][2] The pyridazine scaffold itself is present in numerous biologically active compounds, making efficient functional group transformations on this heterocycle highly valuable.[3][4] This guide details two robust protocols utilizing distinct classes of dehydrating agents: a classic phosphorus-based reagent (Phosphorus Oxychloride) and a milder anhydride-based system (Trifluoroacetic Anhydride). The causality behind procedural steps, safety considerations, reaction mechanisms, and troubleshooting are discussed to ensure reliable and reproducible outcomes.
Introduction and Scientific Background
The conversion of a primary amide to a nitrile is a fundamental dehydration reaction in organic synthesis.[5] This transformation is critical for accessing the cyano group, which serves as a key building block for synthesizing other functional groups like carboxylic acids, amines, and ketones.[1][6] In the context of drug discovery, the nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a crucial component of an active pharmacophore, as seen in numerous approved drugs.[1]
The substrate, 6-Chloro-3-hydroxypyridazine-4-carboxamide, possesses a multifunctional heterocyclic core. The presence of the electron-deficient pyridazine ring, a hydroxyl group (which exists in tautomeric equilibrium with the pyridazinone form), and a chloro substituent necessitates a careful selection of dehydrating agents to avoid unwanted side reactions.[7] Standard, harsh dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can be effective but may require high temperatures, potentially leading to degradation or undesired reactions with the hydroxyl group.[2][8][9]
This guide presents two validated methods, chosen to provide researchers with options based on substrate sensitivity, available reagents, and desired reaction conditions.
-
Protocol A employs Trifluoroacetic Anhydride (TFAA) in the presence of a tertiary amine base. This is a widely used, mild, and efficient method that typically proceeds at or below room temperature, making it suitable for sensitive substrates.[10][11]
-
Protocol B utilizes Phosphorus Oxychloride (POCl₃), a powerful and cost-effective dehydrating agent. While requiring more careful control of reaction conditions, it is a classic and highly effective method for this transformation.[8][9][12]
General Reaction Mechanism: Amide Dehydration
The dehydration of a primary amide to a nitrile proceeds by activating the amide's carbonyl oxygen, transforming it into a good leaving group (conceptually, as part of a water molecule).[9][13] The general mechanism involves two key stages:
-
Oxygen Activation: The dehydrating agent (e.g., POCl₃, TFAA) is electrophilic and reacts with the nucleophilic carbonyl oxygen of the amide. This forms an activated intermediate.
-
Elimination: A base (which can be the reaction solvent, an added amine, or the chloride ion byproduct) removes the two protons from the amide nitrogen in a stepwise or concerted fashion, leading to the formation of the carbon-nitrogen triple bond and elimination of the activated oxygen species.[13][14]
Caption: Generalized workflow for the dehydration of a primary amide to a nitrile.
Experimental Protocols
Protocol A: Dehydration using Trifluoroacetic Anhydride (TFAA)
This method is valued for its mild conditions and high efficiency. Trifluoroacetic anhydride activates the amide oxygen, and a non-nucleophilic base like triethylamine (Et₃N) or pyridine is used to neutralize the trifluoroacetic acid byproduct.[10][11]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| 6-Chloro-3-hydroxypyridazine-4-carboxamide | ≥97% | Sigma-Aldrich | Starting Material |
| Trifluoroacetic Anhydride (TFAA) | ≥99% | Sigma-Aldrich | Dehydrating Agent[15] |
| Triethylamine (Et₃N) or Pyridine | Anhydrous, ≥99.5% | Sigma-Aldrich | Acid Scavenger / Base |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | N/A | Aqueous Workup (Neutralization) |
| Brine (Saturated NaCl Solution) | ACS Reagent | N/A | Aqueous Workup (Drying) |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Sigma-Aldrich | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | Column Chromatography |
| Ethyl Acetate & Hexanes | HPLC Grade | Sigma-Aldrich | Chromatography Eluent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add 6-Chloro-3-hydroxypyridazine-4-carboxamide (1.0 eq).
-
Solvent Addition: Add anhydrous Dichloromethane (DCM) to create a 0.2 M solution. Stir the suspension under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Slowly add anhydrous Triethylamine (2.5 eq) to the cooled suspension. Stir for 5 minutes.
-
TFAA Addition: Add Trifluoroacetic Anhydride (1.5 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-Chloro-3-hydroxypyridazine-4-carbonitrile.
Protocol B: Dehydration using Phosphorus Oxychloride (POCl₃)
This is a powerful, classic method for converting amides to nitriles.[8][12] POCl₃ is highly reactive, and the reaction may require gentle heating. The use of a base like pyridine can both catalyze the reaction and neutralize the generated acidic byproducts.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| 6-Chloro-3-hydroxypyridazine-4-carboxamide | ≥97% | Sigma-Aldrich | Starting Material |
| Phosphorus Oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich | Dehydrating Agent[8][9] |
| Pyridine or N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent / Catalyst / Acid Scavenger |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Co-solvent (optional) |
| Ice Water | N/A | N/A | Quenching |
| Ethyl Acetate | HPLC Grade | Sigma-Aldrich | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Sigma-Aldrich | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, equip a flame-dried round-bottom flask with a stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Add 6-Chloro-3-hydroxypyridazine-4-carboxamide (1.0 eq) to the flask. Add anhydrous pyridine or DMF as the solvent (approx. 0.5 M).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
POCl₃ Addition: Cautiously add Phosphorus Oxychloride (2.0 - 3.0 eq) dropwise. POCl₃ is highly reactive with atmospheric moisture and residual water.[12]
-
Heating and Monitoring: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: After completion, cool the reaction mixture to room temperature. In a separate, larger flask, prepare a significant volume of ice water. Very slowly and carefully, pour the reaction mixture onto the stirred ice water to quench the excess POCl₃. This step is highly exothermic and will generate HCl gas; perform in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a solid base like sodium bicarbonate until effervescence ceases. Extract the product from the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography as described in Protocol A.
Workflow and Data Summary
Caption: A comprehensive experimental workflow from starting material to final product characterization.
Protocol Comparison
| Parameter | Protocol A (TFAA) | Protocol B (POCl₃) |
| Key Reagents | Trifluoroacetic Anhydride, Triethylamine | Phosphorus Oxychloride, Pyridine/DMF |
| Temperature | 0 °C to Room Temperature | 0 °C then 60-80 °C |
| Pros | Mild conditions, high yields, good for sensitive substrates.[10] | Cost-effective, powerful, rapid reaction at high temp.[8] |
| Cons | TFAA is expensive and corrosive. | Harsh conditions, highly exothermic quench, generates HCl.[12] |
| Safety | Handle TFAA and Et₃N in fume hood. | Extreme Caution: POCl₃ is highly corrosive and water-reactive. Quench must be done slowly behind a blast shield. |
Troubleshooting
-
Incomplete Reaction: If TLC shows significant starting material after the recommended time, a small additional charge of the dehydrating agent can be added. For Protocol B, reaction time can be extended or the temperature slightly increased. Ensure all reagents and solvents are anhydrous, as water will consume the dehydrating agent.
-
Formation of Side Products: The hydroxyl group on the pyridazine ring can potentially react. Using milder conditions (Protocol A) is recommended to minimize this. If side products are observed, purification by chromatography is essential. Overheating during the POCl₃ reaction can lead to decomposition or undesired chlorination.
-
Low Yield after Workup: The product may have some solubility in the aqueous phase. Ensure thorough extraction (3x) from the aqueous layer during workup. Avoid excessive use of base during neutralization, which could potentially hydrolyze the product nitrile.
References
-
Al-Zoubi, R. M., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(5), 5099–5107. Available at: [Link]
-
Organic Reactions. (n.d.). Amide to Nitrile - Common Conditions. Available at: [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]
-
Chemistry Steps. (2025). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Available at: [Link]
-
Royal Society of Chemistry. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers. Available at: [Link]
-
Oliveira-Campos, A. M. F., et al. (n.d.). Heterocyclic synthesis with nitriles: Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Available at: [Link]
-
Negm, A. M., et al. (1994). Heterocyclic synthesis with nitriles: new routes for synthesis of pyridazines, pyridines and their fused derivatives. Archives of Pharmacal Research. Available at: [Link]
-
Bloom Tech. (2024). What are the synthesis methods for Burgess reagent. Available at: [Link]
-
Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles. Available at: [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A convenient new procedure for converting primary amides into nitriles. Available at: [Link]
-
Organic Chemistry Reaction. (2026). Burgess Reagent Mechanism | Burgess Dehydration Reaction. Available at: [Link]
-
Journal of the Indian Institute of Science. (n.d.). Burgess reagent in organic synthesis. Available at: [Link]
-
ResearchGate. (2014). Dehydration of Amides to Nitriles: A Review. Available at: [Link]
-
YouTube. (2017). Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. Available at: [Link]
-
ACS Publications. (n.d.). Activated nitriles in heterocyclic synthesis. Synthesis of several new pyrimidine and pyridazine derivatives. Journal of Chemical & Engineering Data. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amide to Nitrile Mechanism - POCl3. Available at: [Link]
-
TSI Journals. (2013). One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. Organic Chemistry: An Indian Journal. Available at: [Link]
-
Studia Universitatis Babes-Bolyai, Chemia. (n.d.). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Available at: [Link]
-
YouTube. (2021). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. Available at: [Link]
-
Semantic Scholar. (1994). Heterocyclic synthesis with nitriles: New routes for synthesis of pyridazines, pyridines and their fused derivatives. Archives of Pharmacal Research. Available at: [Link]
-
ResearchGate. (2008). Synthesis with Nitriles: Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. Available at: [Link]
-
YouTube. (2025). Amide to Nitrile by SOCl2. Available at: [Link]
-
Scientific Update. (2023). A Mild Method for Dehydration of a Base-Sensitive Primary Amide- Toward a Key Intermediate in the Synthesis of Nirmatrelvir. Available at: [Link]
- Google Patents. (n.d.). US5965764A - Process for producing a nitrile.
-
Ataman Kimya. (n.d.). TRIFLUOROACETIC ANHYDRIDE. Available at: [Link]
-
LibreTexts Chemistry. (2023). 11.8: Chemistry of Nitriles. Available at: [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Available at: [Link]
-
ResearchGate. (n.d.). Dehydration of primary amides to nitriles: a) known methods; b) this work. Available at: [Link]
-
ResearchGate. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6-Chloropyridazin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 8. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 9. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 10. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. youtube.com [youtube.com]
- 13. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
Technical Notes & Optimization
Technical Support Center: Optimization of 6-Chloro-3-hydroxypyridazine-4-carboxamide Synthesis
Technical Support Center: Optimization of 6-Chloro-3-hydroxypyridazine-4-carboxamide Synthesis
Reference Ticket: #PYR-SYN-064 Status: Operational Subject: Yield Improvement & Troubleshooting for 6-Chloro-3-hydroxypyridazine-4-carboxamide (6-Cl-3-OH-P4C)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
User Profile: Medicinal Chemists, Process Development Scientists. Target Molecule: 6-Chloro-3-hydroxypyridazine-4-carboxamide (CAS: N/A for specific regioisomer in some databases; often indexed as the tautomer 6-chloro-4-carbamoyl-3(2H)-pyridazinone ).
The Core Challenge: The synthesis of 6-Cl-3-OH-P4C typically proceeds via the hydrolysis of 3,6-dichloropyridazine-4-carboxamide . The primary failure mode is regioselectivity . The 4-carboxamide group activates the 3-position chlorine toward nucleophilic attack (SNAr) due to vinylogous activation. However, excessive reaction vigor leads to the displacement of the 6-chlorine (yielding the 3,6-dihydroxy impurity) or hydrolysis of the amide to the acid.
This guide focuses on the Controlled Hydrolysis Route , as it is the most scalable method compared to hydrazinolysis of maleic derivatives.
Reaction Mechanics & Critical Pathways
To improve yield, you must visualize the competition between the desired product and the over-hydrolyzed byproduct.
Diagram 1: Reaction Pathway & Selectivity Logic
Caption: The 4-carboxamide group electronically activates the C3-chlorine (ortho-like effect), making it more labile than the C6-chlorine. Control of temperature and stoichiometry is required to stop at the Target node.
Optimized Protocol (Self-Validating)
This protocol uses Sodium Acetate (NaOAc) instead of strong hydroxides (NaOH/KOH) to prevent over-hydrolysis. Sodium acetate acts as a mild base and buffering agent, sufficient to effect hydrolysis at the activated 3-position without stripping the 6-chlorine.
Materials:
-
Substrate: 3,6-Dichloropyridazine-4-carboxamide (1.0 eq)
-
Reagent: Sodium Acetate (anhydrous, 2.5 eq)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Workup: Water, conc. HCl (for pH adjustment).
Step-by-Step Methodology:
| Step | Action | Technical Rationale (Why?) | Validation Check |
| 1 | Dissolution | Suspend substrate in AcOH (5-8 volumes). Add NaOAc. | AcOH serves as both solvent and proton source to stabilize the leaving group. |
| 2 | Reaction | Heat to Reflux (118°C) for 3–6 hours. | High temp is needed to overcome the activation energy of the C-Cl bond, but the weak base prevents C6 attack. |
| 3 | Quench | Cool to 60°C. Pour onto crushed ice/water (10 volumes). | Gradual cooling prevents "oiling out" (gummy precipitate). |
| 4 | Precipitation | Stir for 1 hour. The product should precipitate as a white/off-white solid. | The product exists as the pyridazinone tautomer, which has low water solubility in neutral/acidic media. |
| 5 | Filtration | Filter and wash with cold water. | Removes excess NaOAc and AcOH. |
Troubleshooting Guide (Q&A)
Issue 1: Low Yield (<40%)
Q: I followed the protocol, but my mass balance is low. Where is my product? A: The product is amphoteric due to the amide (basic) and the pyridazinone-OH (acidic).
-
Diagnosis: Check the pH of your mother liquor.
-
Root Cause: If the pH is >9 (too basic), the product forms a soluble salt (enolate). If pH is <1 (too acidic), the amide might protonate, increasing solubility.
-
Fix: Adjust the filtrate pH to 3.0 – 4.0 (the isoelectric point region for this scaffold) and chill to 0°C. Secondary precipitation often recovers 20-30% more yield.
Issue 2: "Gummy" Product
Q: Upon quenching, the product formed a sticky gum instead of a filterable solid. A: This is caused by trapped solvent or impurities (likely the 3,6-dihydroxy byproduct) lowering the melting point.
-
Fix:
-
Decant the aqueous layer.
-
Triturate the gum with Isopropanol (IPA) or Acetonitrile .
-
Heat to reflux briefly and cool slowly. This induces proper crystal lattice formation.
-
Issue 3: NMR Confusion (Missing OH Signal)
Q: My 1H NMR shows the amide protons and the aromatic CH, but I don't see the -OH proton. Is it the wrong product? A: No, this is expected.
-
Explanation: 3-Hydroxypyridazines exist predominantly as the 3(2H)-pyridazinone tautomer in solution (DMSO-d6).
-
Look For: A broad singlet (often very broad) around 13.0–14.0 ppm (NH of the ring) rather than a sharp OH peak.
-
Carbon NMR: Look for a carbonyl signal at ~160 ppm (C3=O) distinct from the amide carbonyl (~165 ppm).
Diagnostic Workflow
Use this logic tree to diagnose synthesis failures in real-time.
Diagram 2: Troubleshooting Logic Tree
Caption: Step-by-step decision matrix based on chromatographic analysis of the crude reaction mixture.
References
-
Regioselectivity Mechanism
- Title: On the Regioselectivity of Attack of O-Nucleophiles at 4-Substituted 3,6-Dichloropyridazines.
- Source: Heterocycles / Semantic Scholar.
- Relevance: Establishes that the 4-carboxamide group directs nucleophilic attack to the C3 position (vinylogous activ
-
Link:
-
Synthetic Methodology (Analogous Systems)
-
Title: Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines (EP0047164B1).[1]
- Source: Google P
- Relevance: Provides industrial conditions for hydrolysis and chlorination in pyridazine systems, validating the use of controlled pH and temper
-
Link:
-
-
Microwave-Enhanced Synthesis (Alternative Route)
- Title: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines.
- Source: Royal Society of Chemistry (RSC).
- Relevance: Offers alternative high-energy methods for difficult substitutions on the pyridazine ring if thermal methods fail.
-
Link:
-
General Pyridazine Chemistry
Sources
- 1. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 3. par.nsf.gov [par.nsf.gov]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. rsc.org [rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridazine synthesis [organic-chemistry.org]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Precision Synthesis of Pyridazine Carboxamides: Minimizing Side Reactions
Precision Synthesis of Pyridazine Carboxamides: Minimizing Side Reactions
The following technical guide addresses the specific challenges of synthesizing pyridazine carboxamides, focusing on minimizing side reactions such as decarboxylation, polyalkylation, and ketoamide formation.
Technical Support Center | Protocol ID: PYR-SYN-04 Target Audience: Medicinal Chemists, Process Chemists Scope: Mitigation of degradation and byproduct formation during amidation, radical functionalization, and carbonylation of pyridazine scaffolds.
Module 1: Direct Amidation of Pyridazine Carboxylic Acids
The Challenge: Pyridazine-3-carboxylic acids are notoriously unstable. The electron-deficient nature of the ring facilitates zwitterion formation, leading to rapid thermal decarboxylation, often before amidation can occur. Furthermore, standard coupling reagents (EDC, HATU) can be sluggish due to the low nucleophilicity of the specific amines often required in these syntheses.
The Decarboxylation Trap
Thermal decarboxylation is driven by the formation of a stabilized ylide intermediate. This is accelerated by:
-
High Temperatures: >60°C is often the tipping point.
-
Strong Acidic/Basic Conditions: Promotes zwitterion formation.
-
Electron-Withdrawing Groups (EWG): Substituents at C4/C5 destabilize the carboxylate.
Protocol: T3P-Mediated Low-Temperature Coupling
To bypass activation issues without triggering decarboxylation, use Propanephosphonic Acid Anhydride (T3P) in a pyridine/co-solvent system. T3P is superior to HATU/EDC here because it activates the acid rapidly at
Optimized Protocol:
-
Dissolution: Dissolve pyridazine-3-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).
-
Base Addition: Add Pyridine (3.0 equiv) at
. Note: Pyridine acts as both base and acylation catalyst. -
Activation: Dropwise addition of T3P (50% w/w in EtOAc, 1.5 equiv) at
. -
Reaction: Stir at
for 1 hour, then warm to . Monitor by LCMS.[1][2] -
Workup: Quench with water. T3P byproducts are water-soluble, simplifying purification.
Why this works: The cyclic anhydride structure of T3P creates a highly reactive mixed anhydride intermediate without the thermal energy required for decarboxylation.
Visualization: Decarboxylation vs. Amidation Pathway
Caption: Kinetic competition between thermal decarboxylation (red path) and T3P-mediated amidation (green path).
Module 2: Radical Functionalization (Minisci Reaction)
The Challenge: The Minisci reaction is powerful for C-H functionalization but prone to polyalkylation (due to the increased nucleophilicity of the alkylated product) and regio-scrambling (C4 vs C5 attack).
Controlling Polyalkylation
The alkylated pyridazine product is often more electron-rich than the starting material, making it more reactive toward further radical attack.
Mitigation Strategy:
-
Protonation Control: Run the reaction in a biphasic system (DCM/Water) with controlled acid equivalents. The mono-alkylated product is more lipophilic and extracts into the organic layer, protecting it from the radical source generated in the aqueous phase.
-
N-Oxide Activation: Use Pyridazine N-oxides.[3][4][5][6] The N-oxide activates the ring at C4/C6 but suppresses the basicity, preventing over-protonation and subsequent poly-addition. The N-oxide can be reduced later (e.g., with Zn/NH4Cl or PCl3).
Regioselectivity (C4 vs C5)
-
Innate Reactivity: Nucleophilic radicals (e.g., alkyl) prefer C4/C5 positions.
-
Blocking Groups: If C4 is the target but C5 is reacting, consider a temporary blocking group (e.g., Cl or Br) at C5, which can be removed later via hydrogenolysis.
Visualization: Minisci Selectivity Logic
Caption: Strategic interventions to prevent polyalkylation in radical C-H functionalization.
Module 3: Palladium-Catalyzed Aminocarbonylation
The Challenge: Converting halopyridazines to amides using CO and Pd catalysts often yields
Preventing Double Carbonylation
The formation of ketoamides occurs when a second molecule of CO inserts into the acyl-palladium species before the amine attacks.
Troubleshooting Table:
| Variable | Condition for Amide (Target) | Condition for Ketoamide (Avoid) | Mechanism |
| CO Pressure | Atmospheric (Balloon) | High Pressure (>10 bar) | High CO conc. favors double insertion. |
| Temperature | Elevated ( | Low ( | Higher temp accelerates reductive elimination of the mono-amide. |
| Ligand | Bulky, Monodentate (e.g., Xantphos, | Bidentate (e.g., dppp) | Bulky ligands destabilize the double-CO complex. |
| Amine | Primary / Sterically hindered | Secondary / Cyclic | Nucleophilicity affects the rate of acyl-Pd interception. |
Catalyst Poisoning
Pyridazines are strong ligands for Pd. If conversion stalls:
-
Solution: Use a catalyst with a high affinity for the phosphine ligand (e.g.,
+ Xantphos) or a precatalyst (e.g., Pd-G3-Xantphos) to prevent the pyridazine nitrogen from displacing the ligand and forming an inactive complex.
FAQ: Troubleshooting Guide
Q1: My pyridazine-3-carboxylic acid starting material disappears, but I see no product. What happened? A: You likely experienced thermal decarboxylation. Check your reaction temperature. If you heated the reaction >50°C to "push" it, the acid likely converted to the pyridazine (H-species) and CO2. Switch to T3P at 0°C or use the mixed anhydride method with isobutyl chloroformate at -10°C.
Q2: I am getting a mixture of C4 and C5 alkylated products in my Minisci reaction. A: This is common. To fix this:
-
Switch Radical Source: Tertiary radicals are more bulky and selective than primary ones.
-
Use N-Oxides: Synthesize the pyridazine N-oxide first. The N-oxide directs radical attack more selectively to the positions alpha to the N-oxide (C6) or gamma (C4), often differentiating from C5.
Q3: During aminocarbonylation, I see a peak with Mass = Product + 28. What is it?
A: This is the
Q4: Can I use acyl chlorides for pyridazine amidation? A: Generally, no. Pyridazine-3-carbonyl chloride is extremely unstable and hydrolyzes/decomposes rapidly. If you must use an acid chloride equivalent, generate it in situ using Ghosez's reagent or cyanuric chloride and react immediately without isolation.
References
-
Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Dunn, G. E., et al. (1972). "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry.
-
Choi, J., et al. (2021).[2] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society. [7]
-
Baleizão, C., et al. (2022).[1] "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Molecules.
-
Hale, J. J., et al. (2014). "Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst." Organic Letters.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
- 5. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR20050025453A - Oxidation process for pyridine and its derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chloropyridazine Synthesis Optimization
Technical Support Center: Chloropyridazine Synthesis Optimization
Topic: Optimizing Reaction Temperature for Chloropyridazine Formation
Status: Active Support Tier: Level 3 (Senior Application Scientist) Last Updated: October 2025
Introduction
Welcome to the Reaction Optimization Hub. You are likely here because your chlorination of maleic hydrazide (3,6-dihydroxypyridazine) or pyridazinone derivatives is exhibiting one of three classic failure modes: incomplete conversion , tar formation (charring) , or violent exotherms during workup .
The formation of chloropyridazines—most notably 3,6-dichloropyridazine —using phosphorus oxychloride (POCl
This guide moves beyond basic recipes to explain the thermodynamic drivers and kinetic bottlenecks of the reaction, ensuring you can scale this process safely and reproducibly.
Module 1: The Thermodynamics & Kinetics of Chlorination
Q: Why is reflux temperature (approx. 106°C) often insufficient for difficult substrates?
A: The reaction barrier lies in the formation of the active phosphorylating species.
While standard protocols call for refluxing POCl
-
The "Black Tar" Threshold: If you heat too rapidly to >140°C (e.g., in a sealed tube or with high-boiling co-solvents like sulfolane) without adequate mixing, localized superheating causes polymerization of the pyridazine ring, resulting in a black, intractable tar.
-
The "Caking" Phenomenon: If the temperature is too low (<80°C), the intermediate chlorophosphates precipitate out, forming a rock-hard cake that stops the stirrer, leading to thermal runaway spots.
Data Analysis: Temperature vs. Conversion Efficiency
The following data summarizes optimization runs for the synthesis of 3,6-dichloropyridazine from maleic hydrazide (1.0 eq) and POCl
| Condition | Temperature | Time | Conversion | Purity (LCAP) | Observation |
| Atmospheric Reflux | 106°C | 4-6 h | 85-90% | 92% | Standard baseline. Slow kinetics. |
| Sealed Tube | 115°C | 9 h | 98% | 85% | Higher conversion, slight degradation.[1] |
| High Temp (Sulfolane) | 145°C | 2 h | >99% | 70% | Failure: Significant tar/degradation. |
| Catalytic Water | 106°C | 3 h | >99% | 96% | Optimal: In-situ generation of HO-POCl |
Critical Insight: Recent process development studies indicate that strictly anhydrous conditions can actually slow the reaction. A trace amount of water (or phosphoric acid) generates dichlorophosphoric acid (
), which is a more potent electrophile than POClitself.
Module 2: Reaction Mechanism & Pathway
Understanding the mechanism is the only way to troubleshoot purity issues. The reaction proceeds through an O-phosphorylated intermediate which is then displaced by chloride.
Figure 1: Mechanistic pathway highlighting the critical instability of the phosphorylated intermediate.
Module 3: Troubleshooting & FAQs
Q: My reaction mixture solidified ("caked") halfway through. What happened?
Diagnosis: Solvent volume too low or temperature dropped. The Fix:
-
Do NOT try to break the cake mechanically with a spatula while hot (risk of splash/exposure).
-
Add a high-boiling compatible solvent (e.g., Chlorobenzene or Toluene) to maintain slurry mobility.
-
Prevention: Ensure a minimum ratio of 3-5 volumes of POCl
per weight of substrate if running neat. If using a co-solvent, ensure it dissolves the phosphorylated intermediate.
Q: I have high conversion but low isolated yield after workup. Where did my product go?
Diagnosis: Aggressive hydrolysis during quenching. The Science: 3,6-dichloropyridazine is relatively stable, but the intermediate chlorophosphates are not. If you quench too hot, or if the pH drops drastically (<1), the product can hydrolyze back to the starting material or degrade. The Fix:
-
Maintain quench temperature <20°C.
-
Use a "Reverse Quench" (see Module 4).[2]
Q: The PCl is subliming and clogging the condenser (if using PCl method).
Diagnosis: Condenser water is too cold or reaction ramp is too fast. The Fix:
-
Use warm water (30°C) in the condenser to prevent PCl
solidification in the neck. -
Switch to POCl
liquid reagent if possible, as it avoids sublimation issues.
Module 4: Safety & Scale-Up Protocol
WARNING: POCl
Standard Operating Procedure (SOP): 3,6-Dichloropyridazine Synthesis
Step 1: Setup & Charging
-
Equipment: Dry glassware, overhead mechanical stirrer (magnetic stirring is insufficient for slurries), reflux condenser with drying tube (CaCl
or N line). -
Reagents: Charge Maleic Hydrazide (1.0 equiv).
-
Solvent: Add POCl
(4.0 - 6.0 equiv). Note: Excess acts as solvent.
Step 2: The Temperature Ramp
-
Initial: Stir at room temperature for 15 mins.
-
Ramp: Heat to 60°C over 30 mins. (Allow HCl gas evolution to stabilize).
-
Reflux: Heat to 105-110°C (gentle reflux).
-
Duration: Hold for 4–6 hours. Monitor by HPLC/TLC.
-
Endpoint: Disappearance of mono-chlorinated intermediate.
-
Step 3: Distillation (Volume Reduction)
-
Cool mixture to 60°C.
-
Switch condenser to distillation mode.
-
Apply partial vacuum (carefully) to remove 60-70% of excess POCl
.-
Why? Quenching large amounts of POCl
is dangerous and wasteful.
-
Step 4: The "Reverse Quench" (CRITICAL)
-
Prepare a separate vessel with crushed ice/water (approx. 10x volume of reaction mass).
-
Slowly pour the viscous reaction mass into the agitated ice water.
-
Never add water to the reaction flask.
-
-
Neutralize with NH
OH or NaOH to pH 7-8 to precipitate the product fully.
Visual Troubleshooting Guide
Use this decision tree to diagnose failure modes in real-time.
Figure 2: Rapid diagnostic flow for in-process reaction monitoring.
References
-
Process Development for Chloropyridazines
-
Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. ChemRxiv (2025).[1]
-
Optimization of reaction conditions for quinolone/pyridazine synthesis. BenchChem Technical Guides.
-
-
Mechanistic Insights
-
Safety & Quenching
-
How can I properly quench POCl3? ResearchGate Discussion & Protocols.
-
Hydrolysis of Phosphoryl Trichloride: Safe Quenching of Energetic Metastable Intermediates. ResearchGate (2025).[7]
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. POCl3 Mechanism for Activated Chlorine Formation [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Reference Data & Comparative Studies
1H NMR spectrum analysis of 6-Chloro-3-hydroxypyridazine-4-carboxamide
1H NMR spectrum analysis of 6-Chloro-3-hydroxypyridazine-4-carboxamide
A Comparative Technical Guide for Structural Validation
Executive Summary
This guide provides a definitive analysis of the 1H NMR spectrum of 6-Chloro-3-hydroxypyridazine-4-carboxamide . Crucially, this molecule exhibits significant tautomeric behavior that often leads to misassignment in routine QC.[1]
Key Technical Insight: In polar aprotic solvents (e.g., DMSO-d6), this molecule does not exist primarily as the 3-hydroxy tautomer.[1] It exists as the 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxamide (lactam form). Successful validation requires detecting the broad lactam NH proton and distinguishing the non-equivalent carboxamide protons.[1]
This guide compares the target molecule against its synthetic precursor, 3,6-Dichloropyridazine-4-carboxamide , to provide a "before-and-after" hydrolysis profile.
Structural Dynamics & Tautomerism
Understanding the tautomeric equilibrium is the prerequisite for accurate spectral assignment.[1] The "hydroxy" proton is rarely observed as an -OH signal; instead, it relocates to the ring nitrogen (N2), significantly changing the electronic environment of the aromatic ring.[1]
Figure 1: Tautomeric Equilibrium & Assignment Logic
The following diagram illustrates the dominant form in solution and the resulting proton environments.
Caption: In DMSO-d6, the equilibrium shifts almost exclusively to the Oxo (Lactam) form, resulting in a desymmetrized ring and a diagnostic broad NH signal.
Experimental Protocol (Self-Validating)
To ensure reproducibility and minimize "ghost" peaks from water exchange, follow this strict protocol.
Reagents & Equipment[2][3]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[1] Note: Use ampules to ensure <10 ppm water content.
-
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of amide rotamers).
Workflow Diagram
Caption: Standardized workflow to minimize moisture interference, which can collapse amide/NH signals.[1]
Comparative Spectral Analysis
This section contrasts the target molecule with its precursor (3,6-dichloro analog) and analyzes solvent effects.[1]
Table 1: Chemical Shift Comparison (DMSO-d6)
All values are approximate (δ ppm) relative to TMS.
| Proton Assignment | 3,6-Dichloropyridazine-4-carboxamide (Precursor) | 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carboxamide (Target) | Signal Characteristics |
| H-5 (Aromatic) | 7.85 (s) | 7.95 - 8.05 (s) | Diagnostic singlet.[1] Slight downfield shift in target due to carbonyl anisotropy.[1] |
| CONH₂ (a) | 8.10 (br s) | 8.20 (br s) | Amide proton anti to carbonyl oxygen.[1] |
| CONH₂ (b) | 7.75 (br s) | 7.60 (br s) | Amide proton syn to carbonyl oxygen.[1] Distinct due to restricted rotation.[1] |
| N2-H (Ring) | Absent | 13.50 - 14.20 (br s) | Critical Proof of Structure. Very broad.[1] Disappears with trace water.[1] |
| -OH (C3) | Absent | Not Observed | If observed (<1%), appears as sharp singlet ~11-12 ppm (rare).[1] |
Detailed Signal Interpretation
1. The Aromatic Singlet (H-5)
-
Precursor: In the 3,6-dichloro compound, H-5 is flanked by a Cl and the carboxamide.
-
Target: In the target, H-5 is flanked by the Cl and the carboxamide, but the ring electronics change due to the N2-H / C3=O system.[1] The signal remains a sharp singlet because there are no vicinal protons for coupling (
).[1]
2. The Carboxamide Rotamers (CONH₂)
Amide protons are magnetically non-equivalent due to the partial double-bond character of the C-N bond (
-
Observation: You will see two distinct broad singlets separated by 0.3–0.6 ppm.[1]
-
Validation: Heating the sample to 80°C will cause these peaks to coalesce into a single broad average peak (coalescence temperature experiment).[1]
3. The "Ghost" Proton (N2-H)
The N2-H proton is acidic and participates in rapid exchange if water is present.
-
In Dry DMSO: visible as a very broad "hump" near 13-14 ppm.
-
In "Wet" DMSO: It broadens into the baseline or merges with the water peak (~3.3 ppm).[1]
Solvent Comparison Guide (DMSO vs. MeOD)
Choosing the right solvent is critical for what you need to prove.[1]
| Feature | DMSO-d6 | Methanol-d4 (CD₃OD) |
| Primary Use | Full Structural Characterization | Purity/Scaffold Check |
| Amide Protons | Visible (Two peaks) | Exchanged (Invisible) |
| Ring NH | Visible (Broad) | Exchanged (Invisible) |
| H-5 Aromatic | ~8.00 ppm | ~8.05 ppm |
| Advantage | Proves the "3-oxo" tautomer exists.[1] | Simplifies spectrum to a single aromatic peak + solvent residuals.[1] |
Troubleshooting & Artifacts
Issue: "I only see one aromatic peak and no amides."
-
Cause: Your solvent contains D₂O or the sample is wet.[1]
-
Mechanism: Rapid proton exchange (
).[1] -
Solution: Dry the sample under high vacuum and use a fresh ampule of DMSO-d6.
Issue: "The aromatic peak is split into a doublet."
-
Cause: This indicates the presence of the 4,5-dihydro impurity or a regioisomer where H-4 and H-5 are adjacent.
-
Validation: Check the integration. If the integral is < 1.0, it is an impurity.[1]
Issue: "Extra peaks at 2.50 and 3.33 ppm."
-
Cause: Residual DMSO (quintet, 2.[1]50) and Water (broad s, 3.33).[1]
-
Note: The water peak position varies with concentration and pH.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Standard text for amide rotamers and tautomerism).
-
Katritzky, A. R., et al. (2010).[1] "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry. (Authoritative source on pyridazinone vs. hydroxypyridazine equilibrium).
-
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1]
-
PubChem Compound Summary. "3,6-Dichloropyridazine-4-carboxamide." [1]
Sources
Comparative Guide: 6-Chloro vs. 6-Bromo Pyridazine-3-Carboxamides in Drug Discovery
Comparative Guide: 6-Chloro vs. 6-Bromo Pyridazine-3-Carboxamides in Drug Discovery
Executive Summary
In the optimization of pyridazine-3-carboxamide scaffolds—frequently utilized in kinase inhibitors (e.g., JAK, Pim) and D-Amino Acid Oxidase (DAAO) inhibitors—the choice between a 6-chloro and 6-bromo substituent is rarely trivial. While often treated as simple bioisosteres, the transition from Chlorine (Cl) to Bromine (Br) at the C6 position introduces a bifurcation in bioactivity driven by halogen bonding (
This guide analyzes the physicochemical divergence of these two analogs, providing experimental frameworks to validate their performance in your specific biological context.
Part 1: The Physicochemical Arena
To understand the bioactivity differences, we must first quantify the atomic-level shifts that occur when substituting Cl for Br on the electron-deficient pyridazine ring.
Structural & Electronic Divergence
The pyridazine ring (1,2-diazine) is inherently electron-deficient (
| Feature | 6-Chloro Analog | 6-Bromo Analog | Impact on Bioactivity |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Steric Fit: Br requires a larger hydrophobic pocket; Cl is preferred in constricted sites. |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | Ligand Positioning: Br extends further into the binding cleft, potentially displacing water networks. |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | Inductive Effect: Cl pulls more electron density, deactivating the ring slightly more than Br. |
| Moderate | High | Halogen Bonding: Br has a distinct positive potential patch opposite the C-Br bond, enabling strong directional interactions with backbone carbonyls. | |
| Lipophilicity ( | Baseline | +0.15 to +0.25 | Permeability: Br analogs are more lipophilic, often improving passive permeability but reducing solubility. |
The "Sigma-Hole" Effect (Critical Differentiator)
In protein-ligand interactions, the 6-bromo analog is significantly more likely to engage in Halogen Bonding (XB) .
-
Mechanism: The electron density on the Bromine atom is anisotropic.[1] While the "belt" is electronegative, the "cap" (opposite the C-Br bond) is electron-poor (positive).
-
Result: If the binding pocket contains a Lewis base (e.g., the carbonyl oxygen of a glycine or leucine residue) at a ~180° angle relative to the C-Br bond, the 6-bromo analog can exhibit 2–10x higher potency than the 6-chloro analog due to this enthalpic gain.
Part 2: Comparative Bioactivity Analysis
Case Study A: Target Affinity (Kinase/Enzyme Inhibition)
Scenario: A pyridazine-3-carboxamide inhibitor targeting the hinge region of a kinase.
-
6-Chloro Performance:
-
Binding Mode: Relies primarily on shape complementarity and hydrophobic displacement.
-
Limitation: Lacks the directional "anchor" of a strong halogen bond.
-
Advantage: Better solubility profile; less likely to suffer steric clashes in "gatekeeper" mutated kinases.
-
-
6-Bromo Performance:
-
Binding Mode: Often locks the ligand orientation via a C-Br···O=C interaction.
-
Data Trend: In SAR studies where the pocket depth allows, Br-analogs frequently show a decrease in IC50 (improved potency) compared to Cl.
-
Risk: If the angle of approach deviates >30° from linearity (180°), the steric bulk of Br becomes a penalty, and potency drops below the Cl-analog.
-
Case Study B: Metabolic Stability & Covalent Liability
This is the most overlooked aspect of 6-halo pyridazines. The C6 position is activated for Nucleophilic Aromatic Substitution (SNAr) because the ring nitrogens and the carboxamide group withdraw electron density.
-
The Glutathione (GSH) Trap:
-
Intracellular thiols (GSH) can attack C6, displacing the halogen.
-
Reactivity: Br is generally a better leaving group than Cl in these heteroaromatic systems.
-
Consequence: 6-Bromo analogs often exhibit higher intrinsic clearance (Clint) and potential toxicity due to irreversible protein adduct formation (haptenization). 6-Chloro analogs are kinetically slower to react, often providing a better safety margin.
-
Part 3: Experimental Protocols
To validate these differences in your specific series, execute the following workflows.
Protocol 3.1: Kinetic Solubility Assay (Nephelometry)
Determine if the lipophilicity cost of Bromine compromises developability.
-
Preparation: Prepare 10 mM DMSO stocks of 6-Cl and 6-Br analogs.
-
Dilution: Spike into PBS (pH 7.4) at concentrations ranging from 1 µM to 500 µM in a 96-well clear plate (final DMSO <1%).
-
Incubation: Shake at room temperature for 2 hours.
-
Measurement: Read absorbance at 620 nm (or use a nephelometer) to detect precipitation (light scattering).
-
Analysis: Plot Concentration vs. Absorbance. The inflection point is the solubility limit.
-
Expectation: 6-Cl solubility > 6-Br solubility.
-
Protocol 3.2: GSH Reactivity Assay (SNAr Liability)
Quantify the metabolic risk difference.
-
Reaction Mix: Incubate 10 µM of test compound with 5 mM Glutathione (GSH) in phosphate buffer (pH 7.4, 37°C).
-
Sampling: Aliquot at t=0, 15, 30, 60, and 120 minutes.
-
Quench: Stop reaction with cold acetonitrile containing an internal standard.
-
Analysis: LC-MS/MS monitoring the parent mass depletion and the formation of the GSH-adduct [M-Halogen+GSH+H]⁺.
-
Calculation: Determine
.-
Critical Decision: If
(Br) < 60 min, the compound is likely too reactive for systemic use; prioritize the Cl-analog or scaffold modification.
-
Part 4: Visualizations & Logic Flow
SAR Decision Matrix (Graphviz)
This diagram guides the decision-making process between Cl and Br based on structural biology and reactivity data.
Caption: Decision tree for selecting between 6-chloro and 6-bromo substituents based on structural biology and metabolic stability risks.
Mechanism of Covalent Liability (SNAr)
Understanding the chemical instability is crucial. The following diagram illustrates why the 6-position is vulnerable.
Caption: The SNAr pathway where biological nucleophiles displace the halogen. Bromine's superior leaving group ability often accelerates this toxic pathway.
References
-
Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link
-
Scholfield, M. R., et al. (2013). "Halogen bonding in protein–ligand interactions: design and therapeutic implications." Protein Science. Link
- Pauletti, D., et al. (2020). "Reactivity of Pyridazines: Implications for Drug Design." European Journal of Medicinal Chemistry.
-
Kuntz, I. D., et al. (2021). "Structure-Activity Relationship of Pyridazine-3-Carboxamides as Kinase Inhibitors." Journal of Medicinal Chemistry. Link (Note: Generalized reference for scaffold class).
-
Smith, D. A., et al. (2009). "Nucleophilic Aromatic Substitution of Heterocycles in Drug Metabolism." Chemical Research in Toxicology. Link
Sources
Structural Characterization of 6-Chloro-3-hydroxypyridazine-4-carboxamide Impurities: A Comparative Analytical Guide
Structural Characterization of 6-Chloro-3-hydroxypyridazine-4-carboxamide Impurities: A Comparative Analytical Guide
Executive Summary
6-Chloro-3-hydroxypyridazine-4-carboxamide (also known as 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxamide) is a critical pharmacophore and intermediate in the synthesis of pyridazine-based active pharmaceutical ingredients (APIs), such as Sotagliflozin and Deucravacitinib analogs.
Characterizing its impurities presents a unique analytical challenge due to keto-enol tautomerism (lactam-lactim equilibrium) and high polarity. Standard reverse-phase HPLC often fails to resolve these species, leading to peak tailing and co-elution.
This guide compares the industry-standard HPLC-UV approach against an optimized UHPLC-Q-TOF-MS workflow, demonstrating why the latter is the superior "product" for structural elucidation.
The Impurity Landscape
Before selecting an analytical method, one must understand the chemical behavior of the target molecule. The 3-hydroxy/3-oxo tautomerism complicates the profile, as impurities may exist in different tautomeric forms depending on pH and solvent.
| Impurity Type | Likely Structure | Origin | Analytical Challenge |
| Hydrolysis Product | 6-Chloro-3-hydroxypyridazine-4-carboxylic acid | Hydrolysis of amide group | Highly polar; elutes in void volume on C18. |
| Des-chloro Analog | 3-Hydroxypyridazine-4-carboxamide | Hydrogenolysis (over-reduction) | Similar UV spectrum to parent; requires MS for ID. |
| Regioisomer | 6-Chloro-3-hydroxypyridazine-5-carboxamide | Isomeric starting material | Very similar polarity; requires high-efficiency column. |
| Dimer | N,N'-bis(...)urea derivative | Coupling reaction side-product | High molecular weight; poor solubility. |
Comparative Analytical Strategies
Method A: The Baseline (Standard HPLC-UV)
The routine Quality Control approach.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile.[1][2]
-
Detection: UV at 254 nm.
-
Verdict: Insufficient for Structural Characterization.
-
Flaw: Phosphate non-volatile buffers prevent MS coupling.
-
Flaw: Tautomeric interconversion on-column causes peak splitting.
-
Flaw: Polar acid impurities often co-elute with the solvent front.
-
Method B: The Recommended Solution (UHPLC-Q-TOF-MS)
The superior workflow for structural elucidation.
-
Column: Waters CORTECS T3 (2.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl .
-
Why: The T3 bonding technology is designed for 100% aqueous stability, essential for retaining the polar hydrolysis impurities. Biphenyl phases offer unique selectivity for the pi-electron deficient pyridazine ring.
-
-
Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Methanol (B).
-
Detection: ESI+ Q-TOF MS (High Resolution).
-
Verdict: Superior Performance.
-
Benefit: Resolves polar impurities.
-
Benefit: Provides exact mass (<5 ppm error) for formula confirmation.
-
Benefit: Distinctive Chlorine isotope patterns (
ratio of 3:1) confirm the presence of the halogen in impurities.
-
Detailed Experimental Protocols
Protocol 1: UHPLC-Q-TOF-MS Structural Elucidation
Objective: To separate and identify impurities based on exact mass and fragmentation.
-
Sample Preparation:
-
Dissolve 5 mg of the sample in 10 mL of 50:50 Water:Methanol .
-
Note: Avoid DMSO if possible as it suppresses ionization in the source. If solubility is an issue, use <5% DMSO.
-
-
Chromatographic Conditions:
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters CORTECS T3, 2.1 x 100 mm, 1.6 µm.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar acids)
-
1-10 min: 5% -> 95% B
-
10-12 min: 95% B
-
-
Temperature: 40°C (Promotes tautomeric convergence).
-
-
Mass Spectrometry Parameters:
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 135 V.
-
Mass Range: m/z 50 – 1000.
-
Reference Mass: Purine/HP-0921 for real-time calibration.
-
Protocol 2: NMR Confirmation of Tautomers
Objective: To distinguish between the lactam (NH-C=O) and lactim (N=C-OH) forms.
-
Solvent Selection: Use DMSO-d6 .
-
Why: Chloroform-d often fails to dissolve these polar compounds. Methanol-d4 exchanges the critical NH/OH protons, making tautomer identification impossible.
-
-
Acquisition:
-
Run 1H NMR at 298K.
-
Look for a broad singlet >12 ppm (COOH or NH of pyridazinone).
-
Run 1H-15N HSQC if available to definitively assign the protonation site (N-H vs O-H).
-
Data Visualization & Workflows
Workflow Diagram: From Crude to Structure
The following diagram outlines the logical flow for characterizing an unknown impurity in this specific matrix.
Caption: Integrated workflow combining UHPLC-MS/MS for screening and NMR for definitive tautomer assignment.
Proposed MS Fragmentation Pathway
Understanding the fragmentation of the parent helps identify related impurities.
Caption: Characteristic ESI+ fragmentation pathway for 6-Chloro-3-hydroxypyridazine-4-carboxamide.
Performance Data Comparison
The following table contrasts the expected performance of the standard method versus the optimized method recommended in this guide.
| Parameter | Method A: Standard HPLC-UV | Method B: UHPLC-Q-TOF-MS (Recommended) |
| Separation Mechanism | Hydrophobic Interaction (C18) | Hydrophobic + Polar Retention (T3/Biphenyl) |
| Impurity ID Capability | Low (Retention time only) | High (Exact Mass + Fragmentation) |
| Sensitivity (LOQ) | ~0.05% (UV limited) | <0.01% (Trace analysis capable) |
| Specificity for Halogens | None | Excellent (Isotope Pattern Recognition) |
| Tautomer Handling | Poor (Peak splitting likely) | Good (Sharper peaks at 40°C + Acidic pH) |
Conclusion
For the structural characterization of 6-Chloro-3-hydroxypyridazine-4-carboxamide and its impurities, the UHPLC-Q-TOF-MS workflow using a high-retention aqueous column (like the CORTECS T3) is the definitive choice. It overcomes the limitations of polarity and tautomerism that plague standard HPLC methods. Researchers should prioritize mass spectrometric detection to leverage the distinct chlorine isotope signature for rapid impurity profiling.
References
-
PubChem. 6-Chloropyridazin-3-ol (Compound Summary). National Library of Medicine. [Link]
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Helix Chromatography. HPLC Methods for analysis of Pyridine and derivatives.[4][Link]
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American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials.[Link]
Sources
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